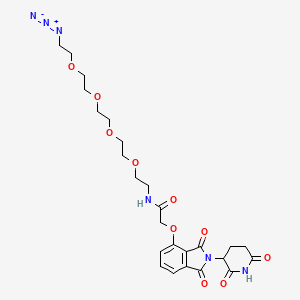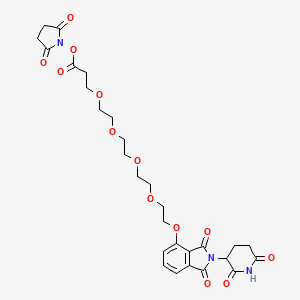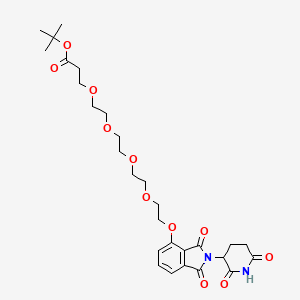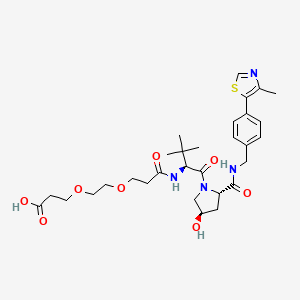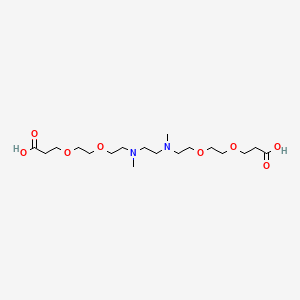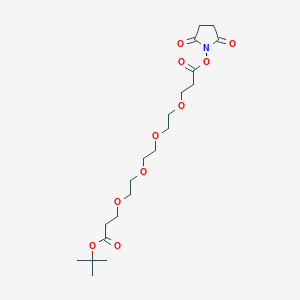
t-Butoxycarbonyl-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butoxycarbonyl-PEG4-NHS ester is a compound widely used in biochemical research and pharmaceutical applications. It is a polyethylene glycol (PEG)-based linker that contains a t-butyl ester group and an N-hydroxysuccinimide (NHS) ester moiety. The compound is known for its ability to increase the aqueous solubility of the resulting conjugates and is commonly used in the synthesis of various bioconjugates and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycarbonyl-PEG4-NHS ester typically involves the reaction of polyethylene glycol (PEG) with t-butoxycarbonyl chloride and N-hydroxysuccinimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general steps are as follows:
Activation of PEG: PEG is first activated by reacting with t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of NHS Ester: The activated PEG is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
t-Butoxycarbonyl-PEG4-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts specifically and efficiently with primary and secondary amines to form stable amide bonds. This reaction is typically carried out under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines, secondary amines, triethylamine, dicyclohexylcarbodiimide.
Conditions: Neutral to slightly basic pH, anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from the reaction of this compound with amines are PEGylated amides. These products are often used in the development of drug delivery systems and bioconjugates .
Scientific Research Applications
t-Butoxycarbonyl-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various bioconjugates and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems, including PEGylated drugs that have improved pharmacokinetics and reduced immunogenicity.
Industry: Applied in the production of diagnostic reagents and therapeutic agents .
Mechanism of Action
The mechanism of action of t-Butoxycarbonyl-PEG4-NHS ester involves the formation of covalent bonds with primary and secondary amines. The NHS ester moiety reacts with the amine groups to form stable amide bonds, while the t-butyl ester group can be deprotected under acidic conditions to form a free acid, allowing further conjugation reactions. The PEG spacer increases the aqueous solubility of the resulting conjugates, enhancing their bioavailability and stability .
Comparison with Similar Compounds
t-Butoxycarbonyl-PEG4-NHS ester can be compared with other PEG-based NHS esters, such as:
t-Butoxycarbonyl-PEG2-NHS ester: Similar in structure but with a shorter PEG spacer, leading to different solubility and reactivity properties.
Methoxy-PEG-NHS ester: Contains a methoxy group instead of a t-butyl ester, resulting in different deprotection and conjugation characteristics.
This compound is unique due to its balance of solubility, reactivity, and stability, making it a versatile tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO10/c1-20(2,3)30-18(24)6-8-26-10-12-28-14-15-29-13-11-27-9-7-19(25)31-21-16(22)4-5-17(21)23/h4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNINGPFVBXEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)

